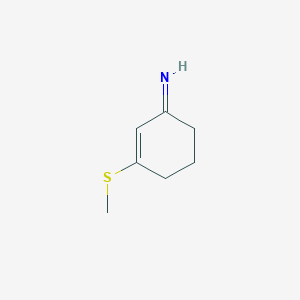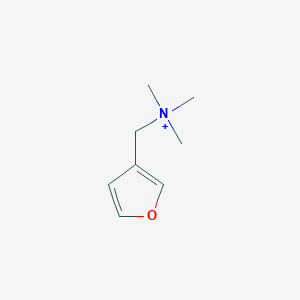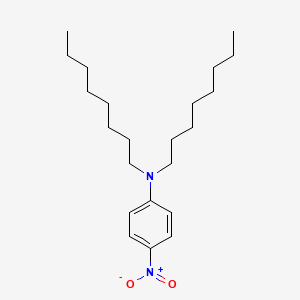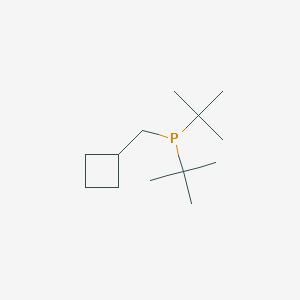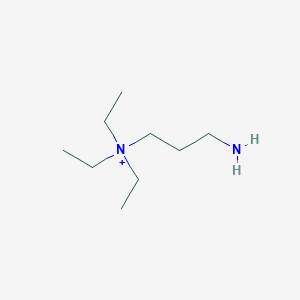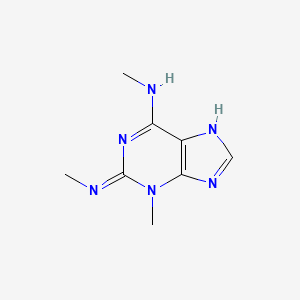
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite is an organic compound characterized by the presence of trifluoromethyl and hypochlorite functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite typically involves the reaction of 1,1,1-Trifluoro-2-methylpropan-2-ol with a chlorinating agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the hypochlorite derivative. The general reaction scheme is as follows:
CF3C(CH3)OH+NaOCl→CF3C(CH3)OCl+NaOH
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite undergoes various chemical reactions, including:
Oxidation: The hypochlorite group can participate in oxidation reactions, converting organic substrates to their corresponding oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hypochlorite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Major Products Formed
Oxidation: The major products formed are often oxidized derivatives of the starting material.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the effects of hypochlorite on biological systems.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite involves the interaction of the hypochlorite group with target molecules. The hypochlorite group can act as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This process often involves the formation of reactive intermediates, which can further react to form the final products.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-methylpropan-2-ol: A precursor in the synthesis of the hypochlorite derivative.
1,1,1-Trifluoro-2-methylpropan-2-yl acetate: Another derivative with different functional properties.
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyacetic acid: A compound with similar structural features but different reactivity.
Uniqueness
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite is unique due to the presence of both trifluoromethyl and hypochlorite groups, which impart distinct chemical properties. Its ability to participate in both oxidation and substitution reactions makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
106119-96-4 |
|---|---|
Fórmula molecular |
C4H6ClF3O |
Peso molecular |
162.54 g/mol |
Nombre IUPAC |
(1,1,1-trifluoro-2-methylpropan-2-yl) hypochlorite |
InChI |
InChI=1S/C4H6ClF3O/c1-3(2,9-5)4(6,7)8/h1-2H3 |
Clave InChI |
FXUCGTZCHJUMGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(F)(F)F)OCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


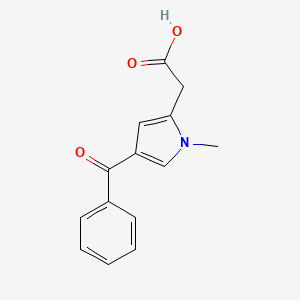
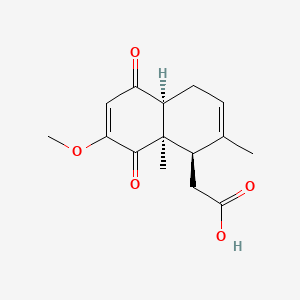
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
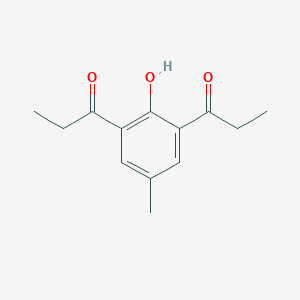
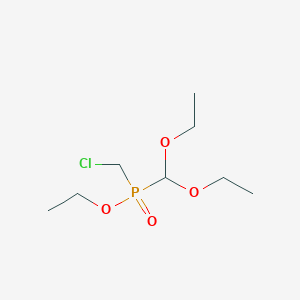
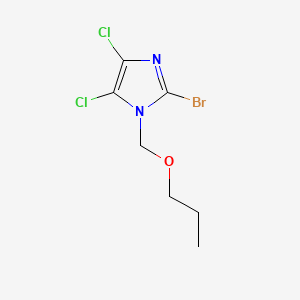
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
